molecular formula C25H25N5O2 B2604473 1-(2,4-dimethylphenyl)-4-methyl-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 955839-09-5

1-(2,4-dimethylphenyl)-4-methyl-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one

Cat. No.: B2604473
CAS No.: 955839-09-5
M. Wt: 427.508
InChI Key: VTFYHVSBHZXKIE-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyridazin-7-one class, a heterocyclic scaffold known for its pharmacological versatility. Its structure features:

  • A 2,4-dimethylphenyl group at the N1 position, which may improve lipophilicity and target binding .

Properties

IUPAC Name

6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O2/c1-16-10-11-21(17(2)13-16)30-24-20(14-26-30)18(3)27-29(25(24)32)15-23(31)28-12-6-8-19-7-4-5-9-22(19)28/h4-5,7,9-11,13-14H,6,8,12,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFYHVSBHZXKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N4CCCC5=CC=CC=C54)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,4-dimethylphenyl)-4-methyl-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one involves several steps. Typically, the synthetic route includes the formation of the pyrazolo[3,4-d]pyridazinone core, followed by the introduction of the 2,4-dimethylphenyl and tetrahydroquinolinyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the desired product quality .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions. Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacological agent. Studies suggest that derivatives of pyrazolo[3,4-d]pyridazine exhibit significant activity against various biological targets:

  • Anticancer Activity : Research indicates that pyrazolo[3,4-d]pyridazine derivatives can inhibit cancer cell proliferation. A study demonstrated that modifications on the core structure led to enhanced cytotoxicity against breast cancer cell lines .
  • Antimicrobial Properties : Compounds similar to this one have shown promising results against bacterial and fungal strains. The incorporation of the tetrahydroquinoline moiety may enhance antimicrobial efficacy due to its ability to disrupt microbial cell membranes .

Neuropharmacology

Given the structural similarities to known neuroactive compounds, this molecule may interact with neurotransmitter systems:

  • Opioid Receptor Modulation : The tetrahydroquinoline component is known for its interactions with opioid receptors. Preliminary studies suggest that modifications can yield compounds with dual agonist/antagonist properties, potentially useful in pain management and addiction therapies .

Anti-inflammatory Effects

Research has indicated that pyrazolo[3,4-d]pyridazine derivatives possess anti-inflammatory properties. This compound could be explored for the treatment of inflammatory diseases by inhibiting pro-inflammatory cytokines and mediators .

Case Studies

A few notable studies highlight the applications of similar compounds:

  • Study on Anticancer Activity : A recent publication explored a series of pyrazolo[3,4-d]pyridazine derivatives and their effects on various cancer cell lines. Results showed that specific substitutions on the core structure significantly increased antiproliferative activity compared to the parent compound .
  • Neuroactive Compound Development : Another research focused on synthesizing tetrahydroquinoline derivatives as potential neuroprotective agents. The study found that certain modifications led to enhanced binding affinity for opioid receptors, suggesting therapeutic potential in neurodegenerative disorders .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the compound’s interactions with biological molecules .

Comparison with Similar Compounds

Key Insights :

  • Unlike pyrazolo[3,4-d]pyrimidin-4-ones, the pyridazinone core in the target compound may reduce metabolic instability due to fewer labile protons .

Key Insights :

  • The target compound’s synthesis likely follows methods similar to (Scheme 1), where prefunctionalized pyridazinone intermediates react with tetrahydroquinoline derivatives .
  • Compared to the microwave-assisted synthesis of pyrazolopyridazines (), the target compound’s route may require longer reaction times due to steric hindrance from the tetrahydroquinoline group .

Pharmacokinetic Properties

Compound Class Aqueous Solubility (μg/mL) LogP Nanosystem Improvement Reference
Pyrazolo[3,4-d]pyrimidines <1 (poor) 3.5–4.2 Liposomal encapsulation (LP-2)
Pyrazolo[3,4-d]pyridazin-7-ones 2–5 2.8–3.5 Albumin nanoparticles
Target Compound Predicted: ~3 (moderate) ~3.2 Likely requires liposomal delivery

Key Insights :

  • The 2,4-dimethylphenyl group in the target compound may increase LogP compared to unsubstituted analogs, necessitating formulation strategies like liposomes to enhance bioavailability .
  • highlights that nanosystems improve solubility by 10–20× for similar scaffolds, suggesting analogous benefits for the target compound .

Key Insights :

  • The tetrahydroquinoline-ethyl group may enhance antiviral activity by mimicking natural enzyme substrates, as seen in ’s ZIKV inhibitors .
  • Compared to pyrazolo[3,4-d]pyrimidin-4-ones, the target compound’s pyridazinone core could reduce off-target toxicity due to higher selectivity .

Biological Activity

The compound 1-(2,4-dimethylphenyl)-4-methyl-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one (CAS Number: 955854-56-5) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological effects and mechanisms of action associated with this compound, highlighting research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H28N6O2C_{26}H_{28}N_{6}O_{2} with a molecular weight of 456.5 g/mol. The structure features a pyrazolo[3,4-d]pyridazin core with modifications that enhance its biological activity.

Biological Activity Overview

Recent studies have indicated that this compound exhibits various biological activities, including:

  • Antitumor Activity : Research has shown that derivatives of pyrazolo[3,4-d]pyridazine compounds can inhibit cancer cell proliferation. The specific mechanisms often involve the modulation of signaling pathways related to cell growth and apoptosis.
  • Antimicrobial Properties : The compound may possess antimicrobial activity against a range of pathogens. This is particularly relevant in the context of increasing antibiotic resistance.
  • Neuroprotective Effects : There is emerging evidence suggesting that compounds with similar structures can provide neuroprotection by modulating neurotransmitter systems and reducing oxidative stress.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for tumor growth or pathogen survival.
  • Receptor Modulation : Interaction with various receptors could lead to altered cellular responses that promote apoptosis in cancer cells or modulate immune responses against infections.
  • Oxidative Stress Reduction : By acting as an antioxidant, the compound may protect cells from damage caused by reactive oxygen species (ROS).

Data Tables

Biological ActivityMechanismReference
AntitumorEnzyme inhibition
AntimicrobialReceptor modulation
NeuroprotectiveOxidative stress reduction

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry investigated the antitumor properties of pyrazolo[3,4-d]pyridazine derivatives. The results indicated that these compounds significantly inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest at G1 phase .

Case Study 2: Antimicrobial Effects

In vitro studies demonstrated that the compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell membranes and inhibition of cell wall synthesis .

Case Study 3: Neuroprotection

Research on neuroprotective effects revealed that similar compounds could reduce neuronal damage in models of oxidative stress by enhancing antioxidant defenses and inhibiting apoptotic pathways .

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